Morpholinium trifluoromethanesulfonate

Overview

Description

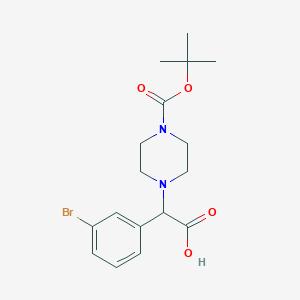

Morpholinium trifluoromethanesulfonate is a type of ionic liquid . Morpholinium is an organic chemical compound that features both amine and ether functional groups . When treated with an acid, it forms a salt known as morpholinium . Trifluoromethanesulfonate, also known as triflate, is a common counterion used in the formation of salts .

Synthesis Analysis

The synthesis of N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide, a similar compound, was achieved by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular structure of morpholinium-based ionic liquids was confirmed by 1H and 13C NMR spectroscopy . The structure of ionic compounds is responsible for their properties .Physical And Chemical Properties Analysis

Morpholinium-based ionic liquids have excellent physical and chemical properties, such as good thermal stability, wide electrochemical window, high conductivity, good solubility, good acid-base stability, low vapor pressure, and non-volatility . The melting point for a similar liquid, N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethanesulfonate), was estimated in the range (-80 to -74) °C using differential scanning calorimetry (DSC) .Scientific Research Applications

1. Organic Ionic Plastic Crystals

- Application Summary : Morpholinium trifluoromethanesulfonate is used in the synthesis of new organic ionic plastic crystals (OIPCs), which are emerging candidates as safer, quasi solid-state ion conductors for various applications, especially for next-generation batteries .

- Methods and Procedures : The synthesis and characterisation of a range of new morpholinium-based OIPCs were performed using differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), and electrochemical impedance spectroscopy (EIS). The free volume within the salts has been investigated by positron annihilation lifetime spectroscopy (PALS) and the ion dynamics using solid-state nuclear magnetic resonance (NMR) analysis .

- Results and Outcomes : Out of the four morpholinium salts, [C 2 mmor] [FSI] exhibits the widest phase I range from 11 to 129 °C, which is advantageous for their application. [C (i3) mmor] [FSI] displayed the highest conductivity of 1 × 10 −6 S cm −1 at 30 °C, whereas the largest vacancy volume of 132 Å 3 was found for [C 2 mmor] [TFSI] .

2. Antimicrobial and Virucidal Potential

- Application Summary : Morpholinium trifluoromethanesulfonate has been studied for its antimicrobial and virucidal potential. It has been recognized as an efficient antimicrobial agent with prospects for antiviral potential .

- Methods and Procedures : The antiviral activity of 12 morpholinium based herbicidal ionic liquids was examined with a tripartite test system, including enzyme inhibition tests, virucidal activity determination against five model viruses and activity against five bacterial species .

- Results and Outcomes : The antimicrobial and enzymatic tests confirmed that the inhibiting activity of ILs corresponds with the number of long alkyl side chains and that [Dec2Mor]+ based ILs are promising candidates as novel antimicrobials .

3. High-Temperature Supercapacitor Electrolytes

- Application Summary : Morpholinium-based ionic liquids have shown promising performance characteristics in a range of applications, including as electrolytes for high-temperature supercapacitors .

- Methods and Procedures : Ion transport measures and details as well as physico-chemical and electrochemical properties are presented for a small set of structurally flexible pyrrolidinium and morpholinium cation-based ionic liquids, all with oligoether phosphate-based anions .

- Results and Outcomes : The Pyrr-based ILs show significantly more promise as high-temperature supercapacitor electrolytes, rendering a specific capacitance of 164 F g −1 at 1 mV s −1, a power density of 609 W kg −1 and a specific energy density of 27 W h kg −1 at 90 °C in a symmetric graphite supercapacitor .

4. Catalytic Applications

- Application Summary : Morpholinium-based cations are promising candidates for various applications including catalysis .

- Methods and Procedures : The study investigates halogenation (fluorination and chlorination) of the N-ethyl-N-methylmorpholinium cation from a thermodynamics perspective .

- Results and Outcomes : The study finds that substitutional fluorination is much more energetically favorable .

5. Solvent Applications

- Application Summary : Morpholinium-based ionic liquids have demonstrated promising performance characteristics in a range of applications, such as solvents .

- Methods and Procedures : The properties of these ionic liquids, such as their negligible vapor pressures, large liquidus ranges, high thermal stabilities, non-flammable properties with wide electrochemical stability windows (ESWs), and great potential in structural designability, make them suitable for use as solvents .

- Results and Outcomes : Morpholinium-based ionic liquids show higher ionic conductivities, wider ESWs, higher thermal stabilities, and lower viscosities compared with other ionic liquids. In addition, they are less toxic and more biodegradable than conventional ionic liquids based on other cations .

6. Micellization Applications

- Application Summary : Morpholinium-based cations are promising candidates for micellization applications .

- Methods and Procedures : The study investigates the halogenation (fluorination and chlorination) of the N-ethyl-N-methylmorpholinium cation from a thermodynamics perspective .

- Results and Outcomes : The study finds that substitutional fluorination is much more energetically favorable .

Safety And Hazards

Future Directions

properties

IUPAC Name |

morpholin-4-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

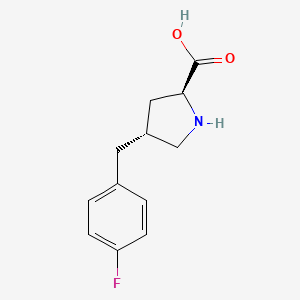

Canonical SMILES |

C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380983 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Morpholinium trifluoromethanesulfonate | |

CAS RN |

77534-70-4 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)